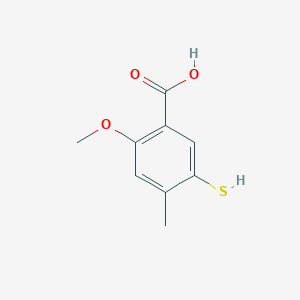

5-Mercapto-2-methoxy-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-5-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-5-3-7(12-2)6(9(10)11)4-8(5)13/h3-4,13H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKVDVNVKYMYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Mercapto-2-methoxy-4-methylbenzoic acid

Abstract: This technical guide presents a comprehensive analysis of proposed synthetic pathways for 5-Mercapto-2-methoxy-4-methylbenzoic acid, a substituted aromatic thiol with potential applications in pharmaceutical and materials science. As a novel compound with limited published synthetic data, this document outlines two plausible and robust synthetic routes, grounded in established chemical principles and analogous transformations reported in peer-reviewed literature. The guide provides a detailed examination of each proposed step, including mechanistic insights, step-by-step experimental protocols, and critical process parameters. The content is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to successfully synthesize this target molecule.

Introduction and Strategic Overview

This compound is a polyfunctional aromatic compound featuring a thiol, a methoxy, a methyl, and a carboxylic acid group. This unique substitution pattern suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The thiol group, in particular, is a key functional handle for various coupling reactions and can play a significant role in biological interactions.

A thorough review of the current chemical literature reveals a lack of a specifically published synthesis for this compound. Therefore, this guide proposes two logical and scientifically sound synthetic strategies, commencing from the commercially available starting material, 2-methoxy-4-methylbenzoic acid . The proposed routes are designed to be practical for a standard organic synthesis laboratory.

The two primary strategies discussed are:

-

Route A: A direct electrophilic sulfonation of the aromatic ring, followed by conversion to a sulfonyl chloride and subsequent reduction to the target thiol.

-

Route B: A multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent introduction of the thiol group via a xanthate intermediate.

This document will dissect each route, providing the chemical rationale for the sequence of reactions and the choice of reagents, supported by citations to analogous and well-established procedures.

Proposed Synthetic Pathways and Mechanistic Rationale

The overall synthetic strategy is depicted in the workflow diagram below, illustrating the two divergent paths from a common intermediate.

Caption: Proposed synthetic routes to this compound.

Route A: Synthesis via Sulfonation

This route is a more direct approach to introducing the sulfur functionality at the desired position.

The initial step involves an electrophilic aromatic substitution to install a sulfonic acid group onto the benzene ring. The directing effects of the existing substituents are crucial. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The carboxylic acid group is a meta-director. The position C5 is para to the methyl group and ortho to the methoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack.

-

Reaction: 2-methoxy-4-methylbenzoic acid is treated with fuming sulfuric acid (oleum) to introduce the -SO₃H group at the C5 position.

-

Causality: The use of oleum, a mixture of sulfuric acid and sulfur trioxide, provides a high concentration of the electrophile SO₃, which is necessary to achieve sulfonation of the activated aromatic ring.[1]

Experimental Protocol (Proposed):

-

To a stirred solution of 2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), cool the mixture to 0 °C in an ice bath.

-

Slowly add fuming sulfuric acid (20-30% SO₃, 2-3 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the sulfonic acid product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-methoxy-4-methyl-5-sulfobenzoic acid.

The sulfonic acid is then converted to the more reactive sulfonyl chloride, which is a key intermediate for the subsequent reduction.

-

Reaction: The sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Causality: These reagents effectively replace the hydroxyl group of the sulfonic acid with a chlorine atom, creating a good leaving group and an electrophilic sulfur center for the reduction step.

Experimental Protocol (Proposed):

-

Combine the dried 2-methoxy-4-methyl-5-sulfobenzoic acid (1.0 eq) with thionyl chloride (3-5 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid can be used in the next step, often without further purification.

The final step in this route is the reduction of the sulfonyl chloride to the mercapto group. Several reducing agents are effective for this transformation.[2][3][4][5][6]

-

Reaction: The sulfonyl chloride is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or, more commonly, with zinc dust in an acidic medium. Catalytic hydrogenation with a palladium catalyst in the presence of a base is also a viable method.[3]

-

Causality: Zinc metal in the presence of an acid (like sulfuric or acetic acid) acts as a potent reducing agent for sulfonyl chlorides, providing a cost-effective and reliable method for thiol formation.[4] Triphenylphosphine has also been reported as an effective reagent for this reduction.[5][6]

Experimental Protocol (Proposed using Zn/Acid):

-

Suspend 5-chlorosulfonyl-2-methoxy-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Add zinc dust (4-6 eq) portion-wise while stirring vigorously. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring at room temperature or with gentle heating for 2-4 hours.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route B: Synthesis via Diazotization

This multi-step route offers an alternative with potentially milder conditions for the thiol introduction, avoiding the harsh conditions of sulfonation.

This step introduces a nitro group, which will later be converted to the thiol.

-

Reaction: The starting material is treated with a nitrating mixture of concentrated nitric and sulfuric acids.

-

Causality: The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring at the C5 position, as dictated by the directing effects of the methoxy and methyl groups.

Experimental Protocol (Proposed):

-

Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and dry to yield 2-methoxy-4-methyl-5-nitrobenzoic acid.

The nitro group is reduced to an amine, which is a precursor for the diazonium salt.

-

Reaction: The nitro compound is reduced using standard methods such as catalytic hydrogenation (H₂ over Pd/C) or by using a metal in acid (e.g., Sn/HCl or Fe/HCl).

-

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The catalyst provides a surface for the reaction between hydrogen gas and the nitro compound, leading to the formation of the amine.[7]

Experimental Protocol (Proposed):

-

Dissolve 2-methoxy-4-methyl-5-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-8 hours.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 5-amino-2-methoxy-4-methylbenzoic acid.

The amine is converted to a diazonium salt, which is an excellent leaving group.

-

Reaction: The amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures.

-

Causality: The reaction of the primary aromatic amine with nitrous acid forms a diazonium salt. This intermediate is generally unstable and is prepared at 0-5 °C for immediate use in the subsequent step.[8][9][10]

Experimental Protocol (Proposed):

-

Suspend 5-amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

The diazonium salt is then displaced by a sulfur nucleophile, typically a xanthate, which is subsequently hydrolyzed to the thiol.

-

Reaction: The cold diazonium salt solution is added to a solution of potassium ethyl xanthate. The resulting intermediate is then hydrolyzed with a base like sodium hydroxide.

-

Causality: The diazonium group is an excellent leaving group (it departs as N₂ gas). Potassium ethyl xanthate acts as a sulfur nucleophile, attacking the aromatic ring and displacing the diazonium group.[11] The resulting xanthate ester is then readily hydrolyzed under basic conditions to yield the thiolate anion, which upon acidification gives the final thiol product.[11] Xanthates are often preferred over other sulfur nucleophiles as they are relatively stable and easy to handle.[12]

Experimental Protocol (Proposed):

-

In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and warm the solution to 40-50 °C.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the warm xanthate solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, stir the mixture for 1-2 hours.

-

The intermediate xanthate may precipitate or can be extracted with an organic solvent.

-

Without extensive purification, dissolve the crude xanthate in ethanol and add a solution of sodium hydroxide (3-4 eq) in water.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

-

Cool the reaction mixture, remove the ethanol by distillation, and dilute the residue with water.

-

Wash with a non-polar solvent (like hexane) to remove any non-polar impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2. The target thiol will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry. Purify further by recrystallization or column chromatography.

Data Presentation and Characterization

The following table summarizes the key reagents for the proposed synthetic pathways.

| Route | Step | Starting Material | Key Reagents | Expected Product | Analogous Yield |

| A | 1A | 2-Methoxy-4-methylbenzoic acid | Fuming H₂SO₄ | 2-Methoxy-4-methyl-5-sulfobenzoic acid | High |

| 2A | 2-Methoxy-4-methyl-5-sulfobenzoic acid | SOCl₂, cat. DMF | 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid | >90% | |

| 3A | 5-Chlorosulfonyl-2-methoxy-4-methylbenzoic acid | Zn, H₂SO₄ | Target Molecule | 70-90%[4] | |

| B | 1B | 2-Methoxy-4-methylbenzoic acid | HNO₃, H₂SO₄ | 2-Methoxy-4-methyl-5-nitrobenzoic acid | >90% |

| 2B | 2-Methoxy-4-methyl-5-nitrobenzoic acid | H₂, Pd/C | 5-Amino-2-methoxy-4-methylbenzoic acid | >95%[7] | |

| 3B | 5-Amino-2-methoxy-4-methylbenzoic acid | NaNO₂, HCl | Diazonium Salt Intermediate | In situ | |

| 4B/5B | Diazonium Salt Intermediate | K-ethyl xanthate; NaOH | Target Molecule | 60-80%[11] |

Characterization of Final Product: The identity and purity of the synthesized this compound should be confirmed using a combination of standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (O-H of carboxylic acid, S-H of thiol, C=O of carboxylic acid).

-

Melting Point Analysis: To assess the purity of the final product.

Safety and Handling Considerations

-

Sulfonation and Nitration: Reactions with fuming sulfuric acid, oleum, and concentrated nitric acid are highly corrosive and exothermic. They should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Additions should be done slowly and with external cooling.

-

Thionyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a fume hood.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should always be prepared and used in solution at low temperatures (0-5 °C) without isolation.

-

Thiols (Mercaptans): Many thiols have a strong, unpleasant odor. Work should be conducted in a fume hood.

Conclusion

While a direct, published synthesis for this compound is not currently available, this technical guide has detailed two scientifically robust and plausible synthetic routes starting from the commercially available 2-methoxy-4-methylbenzoic acid. Route A, via sulfonation and reduction, offers a more direct pathway, while Route B, proceeding through a diazonium intermediate, provides an alternative that may offer milder conditions for the introduction of the thiol group. Both routes are based on well-established and reliable organic transformations. The detailed protocols and mechanistic discussions provided herein should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the successful preparation and further investigation of this promising molecule.

References

- Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.

- Stauffer, R. D. "Hydrogen reduction of sulfonyl chlorides to thiols." U.S.

- Stauffer, R. D. "Hydrogen reduction of sulfonyl chlorides to thiols.

- Li, G., et al. "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents." Molecules, vol. 27, no. 19, 2022, p. 6586. [Link]

- "Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

- Djerassi, C., and A. R. Lippman. "m-THIOCRESOL." Organic Syntheses, vol. 35, 1955, p. 95. [Link]

- Chaudhari, M. K., et al. "Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine.

- Li, J., et al.

- "Synthesis of methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride." PrepChem, 2017. [Link]

- "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

- El-Sebai, A. I., et al. "Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives." Il Farmaco, vol. 44, no. 12, 1989, pp. 1217-24. [Link]

- "Thiocarboxylic acid." Wikipedia, 2023. [Link]

- "A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.

- Valenta, V., and M. Protiva. "from p-toluic acid to 3-Meo-4-methyl-amphetamine." The Hive, 2002. [Link]

- Farlow, A., and J. O. Krömer. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics." Scientific Research Publishing, 2016. [Link]

- Elizondo-Alvarez, M. A., et al. "Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications." Ecotoxicology and Environmental Safety, vol. 209, 2021, p. 111509. [Link]

- "Process for the preparation of aromatic methyl methoxycarboxylates." U.S.

- Greeves, N. "Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid)." ChemTube3D. [Link]

- "P-Aminobenzoic Acid Diazotiz

- "Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

- Farlow, A., and J. O. Krömer. "Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- "II. Xanthates." Chemistry LibreTexts, 2022. [Link]

- "Thiobenzoic acid." Wikipedia, 2023. [Link]

- "4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applic

- "Preparation method of 2-methoxy-5-sulfonamide benzoic acid.

- Tshilombo, T., et al. "The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore." The Southern African Institute of Mining and Metallurgy, 2017. [Link]

- "2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164." PubChem. [Link]

- "Thioester and thioacid synthesis by acylation of thiols (thiolation)." Organic Chemistry Portal. [Link]

- "The Chemistry of the Thiol Groups.

- "Benzene." Wikipedia, 2024. [Link]

Sources

- 1. Benzene - Wikipedia [en.wikipedia.org]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 4. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 5. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 9. scribd.com [scribd.com]

- 10. scirp.org [scirp.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Mercapto-2-methoxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Mercapto-2-methoxy-4-methylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a thiol, a carboxylic acid, and a methoxy ether. This unique combination of reactive sites makes it a molecule of significant interest in synthetic and medicinal chemistry. While it is a specialized research chemical, its structural motifs are present in various biologically active molecules, suggesting its potential as a versatile building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, potential synthetic pathways, and prospective applications, particularly in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with a carboxyl group at position 1, a methoxy group at position 2, a methyl group at position 4, and a mercapto (thiol) group at position 5. This substitution pattern gives rise to its specific chemical characteristics.

Core Chemical Attributes

| Property | Value | Source |

| CAS Number | 439579-12-1 | [1][2] |

| Molecular Formula | C₉H₁₀O₃S | [1][2] |

| Molecular Weight | 198.24 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | 2-8°C | [2] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl and methoxy protons, and the acidic protons of the carboxylic acid and thiol groups. The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal unique signals for each of the nine carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S-H stretch of the thiol, and C-H stretches of the aromatic ring, methyl, and methoxy groups.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ), along with fragmentation patterns characteristic of the loss of functional groups such as -COOH, -OCH₃, and -SH.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three primary functional groups. This trifunctional nature makes it a valuable intermediate for creating more complex molecules.

Key Reaction Sites

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction to an alcohol. It is the primary site for forming derivatives with varied biological activities.

-

Thiol Group: The thiol is susceptible to oxidation, forming disulfides, and can participate in nucleophilic substitution reactions. It is a key functional group for conjugation to other molecules.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing activating and deactivating groups.

The interplay between these functional groups allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.

Figure 1. A diagram illustrating the primary reaction pathways for this compound.

Potential Applications in Drug Discovery and Development

While specific drugs derived from this compound are not prominently documented, its structural components are found in various pharmacologically active compounds. This suggests its potential as a scaffold or intermediate in the synthesis of new drug candidates.

Precursor for Bioactive Molecules

The molecule can serve as a starting material for the synthesis of compounds with potential therapeutic applications. For instance, benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a thiol group also opens up possibilities for developing agents that can interact with biological thiols or metal ions in enzymes.

Role in Medicinal Chemistry

In the field of medicinal chemistry, this compound could be utilized in:

-

Lead Optimization: The functional groups can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

-

Fragment-Based Drug Design: As a fragment, it could be used to build larger, more complex molecules with desired biological activities.

-

Prodrug Strategies: The carboxylic acid or thiol group could be esterified or otherwise modified to create a prodrug that releases the active compound in vivo.

General information suggests its potential use as a precursor for anti-inflammatory or anti-cancer drugs[2].

Conclusion

This compound is a chemical compound with significant potential for synthetic and medicinal chemistry applications. Its multifunctional nature allows for a wide range of chemical modifications, making it a versatile building block for the creation of novel molecules. While detailed experimental data is currently limited in the public domain, its structural features suggest promising avenues for its use in drug discovery and materials science. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

[3] MySkinRecipes. This compound. [Link] (Accessed January 10, 2026).

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Mercapto-2-methoxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Mercapto-2-methoxy-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, this guide synthesizes established principles of spectroscopic analysis for its constituent functional groups—a carboxylic acid, a thiol, a methoxy group, and a substituted benzene ring. We will explore the theoretical underpinnings and provide predicted spectral features for Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details the experimental protocols required to obtain and interpret this data, offering a predictive roadmap for researchers working with this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₀O₃S, Molecular Weight: 198.24 g/mol ) is a multifaceted molecule with significant potential in various scientific domains.[1] The strategic placement of its functional groups—a carboxylic acid for potential salt formation and hydrogen bonding, a nucleophilic thiol group, a methoxy group influencing electronic properties, and a methyl group—on a benzoic acid scaffold makes it a versatile building block. Understanding the precise structure and purity of this compound is paramount for its successful application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

This guide is structured to provide both a theoretical prediction of the spectroscopic data and the practical knowledge to acquire and interpret it. By understanding the expected spectral features, researchers can more efficiently confirm the identity and purity of synthesized this compound.

Predicted Spectroscopic Data and Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted FT-IR spectrum of this compound will be dominated by the characteristic vibrations of its carboxylic acid, thiol, and aromatic components.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity & Characteristics |

| ~2500-3300 | -COOH | O-H stretch | Broad, strong |

| ~2550 | -SH | S-H stretch | Weak, sharp |

| ~1700-1720 | -COOH | C=O stretch | Strong, sharp |

| ~1600, ~1470 | Aromatic Ring | C=C stretch | Medium to strong, sharp |

| ~1250, ~1030 | Ar-O-CH₃ | C-O stretch (asymmetric & symmetric) | Strong, sharp |

| ~2850-3000 | -CH₃, Ar-H | C-H stretch | Medium to weak, sharp |

| ~1400-1440 | -COOH | O-H bend | Medium |

| ~920 | -COOH | O-H bend (out-of-plane) | Broad, medium |

Causality Behind Predictions:

-

Carboxylic Acid Vibrations: The O-H stretch of the carboxylic acid is expected to be a very broad and intense band due to strong intermolecular hydrogen bonding, which is a hallmark of carboxylic acid dimers.[2][3][4][5] The carbonyl (C=O) stretch will be a strong, sharp peak. Its position is influenced by the electronic effects of the aromatic ring.[3][5] The C-O stretch and O-H bends are also characteristic and aid in confirming the presence of the carboxylic acid group.[2][3]

-

Thiol Vibration: The S-H stretching vibration is typically weak and may sometimes be difficult to identify, especially if it overlaps with other absorptions.[2] Its presence is a key indicator of the mercapto group.

-

Aromatic and Methoxy Vibrations: The aromatic C=C stretching vibrations will appear as a pair of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will result in strong, characteristic absorptions.[2]

-

C-H Vibrations: The spectrum will also contain C-H stretching bands for the aromatic and methyl protons.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra.[6]

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background correction using a spectrum of an empty sample holder or a pure KBr pellet.

-

Identify and label the major absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy will reveal the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.5 | Singlet | 1H | Ar-H (H-6) | This aromatic proton is ortho to the carboxylic acid and will be deshielded. |

| ~6.8 | Singlet | 1H | Ar-H (H-3) | This aromatic proton is ortho to the methoxy group and will be shielded. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group will appear as a singlet in a typical region for such groups. |

| ~3.5 | Singlet | 1H | -SH | The thiol proton's chemical shift can vary and it may exchange with D₂O. |

| ~2.2 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the aromatic ring will appear as a singlet. |

Causality Behind Predictions:

-

Substituent Effects: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group will deshield nearby protons, while the electron-donating methoxy group will shield them.[7][8]

-

Absence of Coupling: The aromatic protons are predicted to be singlets due to the substitution pattern, which isolates them from adjacent protons.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

-

Ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, relative to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded.[9] |

| ~160 | C-OCH₃ | The aromatic carbon attached to the electron-donating methoxy group is deshielded. |

| ~138 | C-CH₃ | The aromatic carbon attached to the methyl group. |

| ~135 | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| ~125 | C-SH | The aromatic carbon attached to the thiol group. |

| ~120 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~110 | Ar-CH (C-3) | Aromatic methine carbon, shielded by the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group. |

| ~16 | -CH₃ | The carbon of the methyl group. |

Causality Behind Predictions:

-

Electronegativity and Hybridization: The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms. The sp² hybridized carbons of the aromatic ring and the carbonyl group appear downfield, while the sp³ hybridized carbons of the methyl and methoxy groups are upfield.[9][10]

-

Substituent Effects: Similar to ¹H NMR, the substituents on the aromatic ring influence the chemical shifts of the ring carbons.[10]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or TMS.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Fragmentation Pathway |

| 198 | [M]⁺• | Molecular ion |

| 181 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid.[11][12] |

| 153 | [M - COOH]⁺ | Loss of the carboxyl group.[11][12] |

| 167 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 135 | [M - COOH - H₂O]⁺ | Subsequent loss of water from the [M - COOH]⁺ fragment. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺•) at m/z 198 will confirm the molecular weight of the compound.

-

Characteristic Fragmentation of Aromatic Carboxylic Acids: Aromatic carboxylic acids commonly undergo fragmentation by losing the -OH group and the entire -COOH group.[11][12][13][14] These fragments are often prominent in the mass spectrum.

-

Other Fragmentations: Loss of the methoxy group is another plausible fragmentation pathway.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique that will induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Visualizing the Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the predicted correlations in its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H and ¹³C NMR chemical shift correlations.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of FT-IR, NMR, and Mass Spectrometry, researchers can anticipate the key spectral features of this molecule. The detailed experimental protocols offer a clear path for obtaining high-quality data. This combined theoretical and practical approach is designed to empower researchers in their synthesis and analysis of this and related compounds, ensuring structural integrity and paving the way for further applications.

References

- Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252. [Link]

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magn Reson Chem. 1990;28(7):632-636. [Link]

- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- GCMS Section 6.12. Whitman College. [Link]

- 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

- Supporting Information. The Royal Society of Chemistry. [Link]

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...

- Experimental UV spectra of benzoic acid derivatives.

- Supplementary Information. The Royal Society of Chemistry. [Link]

- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

- Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment

- The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. J. Am. Chem. Soc. 1975;97(6):1346–1352. [Link]

- The Absorption Spectra of Benzoic Acid and Esters. J. Am. Chem. Soc. 1952;74(18):4582–4585. [Link]

- Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]

- Interpreting Infrared Spectra. Specac Ltd. [Link]

- 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD. [Link]

- Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry. [Link]

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).

- IR: carboxylic acids. University of Calgary. [Link]

- This compound. MySkinRecipes. [Link]

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- 13C NMR Spectrum (PHY0064709). PhytoBank. [Link]

- 13C NMR Chemical Shifts.

- Synthesis of 5-mercapto-2-nitrobenzoic acid. PrepChem.com. [Link]

- Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]

- Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. [Link]

- Benzoic acid, 2-amino-4-methyl-. NIST WebBook. [Link]

- Benzoic acid, 4-methyl-. NIST WebBook. [Link]

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules. 2013;18(2):1446-1454. [Link]

- bmse000553 M-toluic Acid at BMRB. Biological Magnetic Resonance Bank. [Link]

- 2-Methoxy-4-methylbenzoic acid. PubChem. [Link]

- 4-Methoxybenzoic Acid. PubChem. [Link]

- 2-Methoxybenzoic acid. PubChem. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. youtube.com [youtube.com]

- 12. GCMS Section 6.12 [people.whitman.edu]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Mercapto-2-methoxy-4-methylbenzoic acid

Executive Summary

This technical guide provides a comprehensive analysis and predicted interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum for 5-Mercapto-2-methoxy-4-methylbenzoic acid. As a polysubstituted benzoic acid derivative, its spectrum presents a unique fingerprint resulting from the interplay of various electronic and steric effects from its functional groups. This document elucidates the underlying principles governing the chemical shifts, integration, and multiplicity of each proton environment. By explaining the causality behind spectral features, this guide serves as a valuable resource for researchers in structural elucidation, quality control, and synthetic chemistry. A detailed, field-proven protocol for data acquisition and confirmatory experiments is also provided to ensure reproducible and reliable results.

Molecular Structure and Proton Environments

The ¹H NMR spectrum of a molecule is fundamentally determined by its electronic structure and the unique chemical environment of each proton. This compound (C₉H₁₀O₃S) possesses a 1,2,4,5-tetrasubstituted benzene ring, leading to distinct and predictable signals for its six non-equivalent proton environments.

The key to interpreting the spectrum lies in identifying these unique proton sets:

-

Two Aromatic Protons: Labeled as H-3 and H-6.

-

One Carboxylic Acid Proton: -COOH

-

One Thiol Proton: -SH

-

One Methoxy Group: -OCH ₃

-

One Methyl Group: -CH ₃

The specific arrangement of electron-donating and electron-withdrawing groups around the aromatic ring dictates the precise chemical shifts of H-3 and H-6.

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Spectral Analysis

The following sections provide a detailed prediction of the ¹H NMR spectrum, grounded in established principles of substituent effects on chemical shifts.[1][2][3]

Carboxylic Acid Proton (-COOH)

-

Predicted Chemical Shift (δ): 10.0 - 13.0 ppm

-

Multiplicity: Broad Singlet (br s)

-

Integration: 1H

Causality: The proton of a carboxylic acid is highly deshielded and thus resonates at a very high chemical shift (downfield).[4][5][6][7] This is due to two primary factors: the strong inductive effect of the two electronegative oxygen atoms and the magnetic anisotropy of the adjacent carbonyl (C=O) group.[5][7] In solution, these protons readily engage in hydrogen bonding, which leads to rapid chemical exchange. This exchange process averages the magnetic environments and typically results in a broad signal rather than a sharp singlet.[5][6] The exact chemical shift is sensitive to solvent, concentration, and temperature.[4][8]

Methoxy Protons (-OCH₃)

-

Predicted Chemical Shift (δ): 3.8 - 4.1 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

Causality: The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet.[9] Their chemical shift is determined by the deshielding effect of the attached oxygen atom. For methoxy groups directly attached to an aromatic ring, the typical range is 3.8-4.1 ppm.[10][11]

Aromatic Protons (H-3 & H-6)

The chemical shifts of the two remaining aromatic protons, H-3 and H-6, are determined by the additive effects of the four substituents on the ring.[1]

-

H-3 Proton:

-

Predicted Chemical Shift (δ): ~6.8 - 7.1 ppm

-

Multiplicity: Singlet or a narrow Doublet (d)

-

Integration: 1H

-

Causality: The H-3 proton is positioned ortho to the strongly electron-donating methoxy (-OCH₃) group. This group exerts a powerful shielding effect via resonance, pushing the signal significantly upfield.[12] It is also meta to the weakly donating methyl (-CH₃) and mercapto (-SH) groups, which provide minor additional shielding. The net result is a chemical shift that is substantially lower than that of benzene (7.36 ppm).

-

-

H-6 Proton:

-

Predicted Chemical Shift (δ): ~7.6 - 7.9 ppm

-

Multiplicity: Singlet or a narrow Doublet (d)

-

Integration: 1H

-

Causality: The H-6 proton is positioned ortho to the mercapto (-SH) group (weakly shielding) and meta to the electron-withdrawing carboxylic acid (-COOH) group. The -COOH group is deshielding, pulling electron density away from the meta position and shifting the H-6 proton downfield.[3] It is also meta to the methoxy group, which has a weaker effect at this position. The combination of these influences places the H-6 signal at a considerably higher chemical shift than the H-3 signal.

-

Coupling: H-3 and H-6 are meta to each other. Meta coupling (⁴J) is typically small, on the order of 2-3 Hz. Depending on the resolution of the spectrometer, these signals may appear as sharp singlets or as narrow doublets.

Methyl Protons (-CH₃)

-

Predicted Chemical Shift (δ): 2.2 - 2.5 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

Causality: Protons of a methyl group attached to an aromatic ring typically resonate in this region.[13] The absence of adjacent protons ensures the signal is a singlet. The precise shift is influenced by the other substituents, but this range is a reliable estimate.

Thiol Proton (-SH)

-

Predicted Chemical Shift (δ): 3.0 - 4.5 ppm

-

Multiplicity: Singlet (s) or Broad Singlet (br s)

-

Integration: 1H

Causality: The chemical shift of a thiol proton can be quite variable and is influenced by solvent, concentration, and hydrogen bonding. It typically appears as a singlet because its coupling to adjacent protons is often not observed due to chemical exchange. Its signal is generally less broad than that of a carboxylic acid proton.

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound in a non-exchanging solvent like CDCl₃ or DMSO-d₆ are summarized below.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 | 1H | Broad Singlet (br s) |

| Aromatic (H-6) | 7.6 - 7.9 | 1H | Singlet (s) or Doublet (d) |

| Aromatic (H-3) | 6.8 - 7.1 | 1H | Singlet (s) or Doublet (d) |

| Thiol (-SH ) | 3.0 - 4.5 | 1H | Singlet (s) |

| Methoxy (-OCH ₃) | 3.8 - 4.1 | 3H | Singlet (s) |

| Methyl (-CH ₃) | 2.2 - 2.5 | 3H | Singlet (s) |

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of solid this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

-

Expert Insight: DMSO-d₆ is highly recommended for this compound. Its polarity effectively dissolves the benzoic acid, and it allows for the clear observation of the exchangeable -COOH and -SH protons, which might be lost in CDCl₃.[14]

-

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Locking and Shimming: Insert the sample, lock the field on the deuterium signal of the solvent, and perform shimming to optimize magnetic field homogeneity.

-

Parameter Setup:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16 to 32 scans for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing

-

Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Correction: Perform phase and baseline corrections to obtain a clean spectrum.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[13][15]

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Confirmatory Experiments: D₂O Exchange

A classic and definitive experiment to identify exchangeable protons (-OH, -NH, -SH) is D₂O exchange.

Protocol:

-

Acquire a standard ¹H NMR spectrum as described above.

-

Remove the NMR tube and add 1-2 drops of deuterium oxide (D₂O).

-

Shake the tube gently to mix.

-

Re-acquire the ¹H NMR spectrum.

Expected Outcome: The signals corresponding to the carboxylic acid (-COOH) and thiol (-SH) protons will significantly diminish or disappear entirely.[4][5] This occurs because the labile protons exchange with the deuterium from D₂O, and deuterium is not observed in ¹H NMR. This experiment provides unequivocal proof of the assignment for these two peaks.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, based on the fundamental principles of chemical shift theory and substituent effects, allows for the confident prediction and assignment of all six unique proton signals. The downfield carboxylic acid proton, the distinct aromatic singlets, and the characteristic signals for the methoxy, methyl, and thiol groups create a unique spectral fingerprint. The experimental and confirmatory protocols outlined in this guide provide a robust framework for obtaining and validating the structure of this molecule, ensuring data integrity for research and development applications.

References

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

- ResearchGate. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

- Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- University of Puget Sound.

- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

- ACD/Labs. Methoxy groups just stick out. [Link]

- Chemistry LibreTexts. 6.

- Nail IB. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. [Link]

- The Royal Society of Chemistry.

- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

- Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry.

- University of Calgary.

- Chemistry LibreTexts. 5.

- eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]

- University of Wisconsin. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acdlabs.com [acdlabs.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

13C NMR analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Mercapto-2-methoxy-4-methylbenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of carbon chemical shifts, outlines a robust experimental protocol for data acquisition, and presents the expected spectral data in a clear, structured format. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring a diverse array of functional groups: a carboxylic acid, a methoxy ether, a methyl group, and a mercapto (thiol) group. This unique combination of electron-donating and electron-withdrawing substituents creates a distinct electronic environment around each carbon atom, making ¹³C NMR spectroscopy an exceptionally powerful tool for its structural verification.

The precise assignment of each carbon resonance is critical for confirming the regiochemistry of synthesis, identifying impurities, and understanding the molecule's electronic properties, which can be crucial for its intended application, for instance, as a building block in medicinal chemistry. This guide provides the foundational knowledge to predict, acquire, and interpret the ¹³C NMR spectrum of this molecule with confidence.

Theoretical Analysis and Prediction of ¹³C Chemical Shifts

The chemical shift (δ) of each carbon atom in the molecule is determined by its local electronic environment. The analysis involves considering the inductive and resonance effects of each substituent on the benzene ring and the characteristic shifts of the carbons within the functional groups themselves.

Carbons of the Substituent Groups

-

Carboxyl Carbon (-COOH): The carbon atom of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms. Its resonance is expected to appear significantly downfield, typically in the range of 165-185 ppm.[1][2][3] For aromatic carboxylic acids, this signal is often observed around 165-173 ppm.[2][4]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is directly attached to an electronegative oxygen atom, which deshields it. Ether carbons typically resonate in the 50-80 ppm range.[5] For an aromatic methoxy group (anisole-type), the signal is consistently found at approximately 55-60 ppm.[5]

-

Methyl Carbon (-CH₃): As a simple alkyl group, the methyl carbon is highly shielded and will appear in the upfield region of the spectrum. Aromatic methyl groups generally have chemical shifts in the range of 15-25 ppm.[4]

Aromatic Ring Carbons (C1-C6)

Predicting the shifts for the six carbons of the benzene ring requires an integrated assessment of the four different substituents. We start with the base value for benzene (δ ≈ 128.5 ppm) and consider the additive and competing effects of the attached groups.

-

C1 (ipso-Carboxyl): This carbon is attached to the electron-withdrawing carboxyl group. While the group is withdrawing, the ipso-carbon experiences a relatively modest shift compared to the base value of benzene and is typically found between 127-134 ppm.[6]

-

C2 (ipso-Methoxy): The direct attachment to the highly electronegative oxygen atom of the methoxy group strongly deshields this carbon. This effect dominates, pushing its resonance significantly downfield, often into the 155-160 ppm range.

-

C3: This carbon is ortho to the carboxyl group (weakly deshielding) and meta to the methoxy group (weakly shielding). The net effect is a signal expected to be slightly downfield from unsubstituted benzene, likely in the 129-133 ppm range.

-

C4 (ipso-Methyl): The methyl group is electron-donating, which deshields the ipso-carbon it is attached to. This carbon's resonance is expected in the 135-145 ppm range.

-

C5 (ipso-Mercapto): The sulfur atom of the mercapto group has a moderate influence on the attached carbon. Based on data for thiophenol, the ipso-carbon is typically shielded relative to benzene, appearing around 125-130 ppm.[7][8]

-

C6: This carbon is meta to both the carboxyl and methyl groups (minor effects) but is para to the strongly electron-donating methoxy group. The powerful shielding resonance effect from the methoxy group will dominate, shifting this carbon's signal significantly upfield, likely into the 110-115 ppm region.

Experimental Protocol for ¹³C NMR Data Acquisition

Adherence to a meticulous experimental protocol is paramount for acquiring a high-quality, reproducible ¹³C NMR spectrum. The low natural abundance of the ¹³C isotope necessitates careful sample preparation and appropriate instrument settings.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR to reduce acquisition time.[9]

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power.[10] Chloroform-d (CDCl₃) can also be used, but solubility may be lower.

-

Vortex the vial until the sample is fully dissolved. A gentle warming may aid dissolution.

-

If any solid particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11] This step is crucial as suspended solids will degrade the magnetic field homogeneity and broaden the spectral lines.

-

Cap the NMR tube securely and label it clearly.[12]

-

-

Instrumental Setup & Data Acquisition:

-

Insert the sample into a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆).

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lock signal.

-

Set up a standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).

-

Key Acquisition Parameters:

-

Spectral Width: ~200-220 ppm (to cover the full range from alkyl to carbonyl carbons).

-

Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): Start with 1024 scans. This number may be increased to improve the signal-to-noise ratio for dilute samples.

-

-

Acquire the spectrum. The experiment may take from 30 minutes to several hours depending on the sample concentration and spectrometer sensitivity.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform.

-

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ ≈ 39.52 ppm).

-

Integrate the peaks (note: ¹³C integrations are not typically quantitative without special experimental setups) and pick the peaks, labeling their chemical shifts.

-

Predicted Data Summary and Visualization

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, based on the theoretical analysis above.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 168 – 172 | Typical range for an aromatic carboxylic acid carbon.[1][2] |

| C2 (-O-CH₃) | 157 – 161 | Strongly deshielded by direct attachment to electronegative oxygen. |

| C4 (-CH₃) | 140 – 145 | ipso-Carbon attached to an alkyl group, deshielded. |

| C1 (-COOH) | 129 – 133 | ipso-Carbon attached to a carboxyl group. |

| C3 | 129 – 133 | Aromatic CH influenced by ortho-COOH and meta-OCH₃. |

| C5 (-SH) | 126 – 130 | ipso-Carbon attached to a mercapto group.[7] |

| C6 | 111 – 115 | Strongly shielded by the para-methoxy group's resonance effect. |

| -O-CH₃ | 55 – 58 | Typical range for an aromatic methoxy carbon.[5] |

| -CH₃ | 18 – 22 | Typical range for an aromatic methyl carbon.[4] |

Molecular Structure and Carbon Numbering

To aid in the assignment of the predicted chemical shifts, the molecular structure with the designated carbon numbering scheme is presented below.

Caption: Molecular structure of this compound with carbon numbering.

Conclusion

The ¹³C NMR spectrum of this compound is rich with information, providing a unique fingerprint of its complex structure. Through a systematic analysis of substituent effects, it is possible to predict the chemical shift for each of the nine distinct carbon environments with a high degree of confidence. The experimental protocol detailed herein provides a self-validating workflow for obtaining high-quality spectral data. This guide equips the research scientist with the necessary theoretical and practical framework for the unambiguous structural characterization of this molecule, ensuring scientific integrity in research and development applications.

References

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- University of Leicester. (n.d.). NMR Sample Preparation.

- Department of Chemistry and Biochemistry, University of Arizona. (n.d.). NMR Sample Requirements and Preparation.

- Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.

- Nagy, A. G. (1985). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 23(4), 271-274.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid.

- University College London. (n.d.). Sample Preparation.

- Gabriele, K., et al. (2018). Solvent effect on the key 13 C NMR shifts upon adduct formation for 11 (ppm). ResearchGate.

- De, S., & De, B. (2012). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 50(1), 50-54.

- The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the three isomers of dichlorobenzene?

- JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids.

- The Royal Society of Chemistry. (2019). Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Diehl, P., & Speiser, P. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(14), 1804-1806.

- Wiley-VCH GmbH. (n.d.). Thiophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3546.

- Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?

- Miles, W. H., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709).

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.

- The Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504-4506.

- Sohajda, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5225-5233.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. spectrabase.com [spectrabase.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. rsc.org [rsc.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-Mercapto-2-methoxy-4-methylbenzoic Acid

Introduction: Characterizing a Novel Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Mercapto-2-methoxy-4-methylbenzoic acid, a substituted aromatic compound, presents a unique analytical challenge due to its combination of acidic, thiol, and methoxy functional groups. Each of these moieties imparts specific chemical properties that influence its behavior in a mass spectrometer. This guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of this compound, moving beyond a simple recitation of parameters to explain the underlying scientific rationale for each methodological choice. Our objective is to establish a robust, self-validating workflow for the confident identification and structural elucidation of this and structurally related molecules.

The Foundational Logic: Ionization and Polarity Selection

The molecular structure of this compound contains both a carboxylic acid and a thiol group, both of which are readily deprotonated, as well as a methoxy group which can be protonated. This dual nature makes the compound amenable to analysis in both negative and positive ion modes using electrospray ionization (ESI), a soft ionization technique ideal for moderately polar molecules.[1]

-

Negative Ion Mode (ESI-): This is often the preferred mode for compounds with acidic protons.[1] The carboxylic acid and, to a lesser extent, the thiol group can easily lose a proton to form [M-H]⁻ ions. Analysis in negative mode can offer high sensitivity and a lower background noise level.[2]

-

Positive Ion Mode (ESI+): While less intuitive for an acidic molecule, protonation can occur, likely on the methoxy group's oxygen atom, to form [M+H]⁺ ions.[1] Analyzing in both polarities provides complementary fragmentation data, which is invaluable for comprehensive structural confirmation.[3][4]

Therefore, a comprehensive analysis should always involve data acquisition in both modes to maximize the structural information obtained.

Experimental Workflow: From Sample Preparation to Data Acquisition

A meticulously planned experimental workflow is critical for reproducible and high-quality data. The following protocol is designed to be a self-validating system, with each step logically informing the next.

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Key to a Stable Signal

The goal of sample preparation is to create a clean, particulate-free solution at an appropriate concentration for ESI-MS, in a solvent system that promotes efficient ionization.[5][6][7][8]

-

Stock Solution:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution. Methanol is an excellent choice as it is a polar organic solvent compatible with reverse-phase chromatography and ESI.[6]

-

-

Working Solution:

-

Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL.[6] Overly concentrated samples can lead to signal suppression and contaminate the instrument.[6]

-

The final diluent should be a mixture of acetonitrile and water (e.g., 50:50 v/v), mirroring the mobile phase of the liquid chromatography (LC) system.

-

For positive ion mode , add 0.1% formic acid to the final solution to provide a source of protons and encourage the formation of [M+H]⁺ ions.

-

For negative ion mode , use a separate working solution and add 0.1% ammonium hydroxide to facilitate deprotonation and the formation of [M-H]⁻ ions.

-

-

Final Check:

-

Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]

-

2. Mass Spectrometry Parameters: A Rationale-Driven Approach

The following parameters are proposed for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. The key is to start with a general set of conditions and optimize based on the observed signal intensity for the specific analyte.

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale |

| Capillary Voltage | 3.0 - 4.0 kV | -2.5 to -3.5 kV | The applied voltage creates the Taylor cone and charged droplets. The polarity is reversed for negative ions.[9] |

| Cone/Nozzle Voltage | 20 - 40 V | -20 to -40 V | A moderate voltage helps to desolvate ions and transmit them into the mass analyzer. |

| Source Temperature | 120 - 150 °C | 120 - 150 °C | Aids in the evaporation of the solvent from the ESI droplets. |

| Desolvation Gas | Nitrogen | Nitrogen | A nebulizing gas that assists in droplet formation and desolvation.[9] |

| Desolvation Temp. | 350 - 450 °C | 350 - 450 °C | Higher temperature gas flow to ensure complete desolvation before ions enter the vacuum region. |

| Collision Gas | Argon | Argon | An inert gas used in the collision cell to induce fragmentation for MS/MS experiments.[10] |

| Collision Energy | 10 - 30 eV (Ramp) | 10 - 30 eV (Ramp) | The energy applied to induce fragmentation. A ramp of energies ensures a variety of fragments are produced.[11] |

Interpreting the Mass Spectra: Unveiling the Structure

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. By subjecting the isolated precursor ion ([M+H]⁺ or [M-H]⁻) to collision-induced dissociation (CID), we can break the molecule apart and deduce its structure from the resulting fragments.[10]

Molecular Formula: C₉H₁₀O₃S Molecular Weight: 198.24 g/mol

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 197. The most likely site of deprotonation is the carboxylic acid, being the most acidic proton. Fragmentation will likely proceed through characteristic losses for carboxylic acids.[12][13]

-

Primary Fragmentation: The most common and energetically favorable fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da.[14][15]

-

[M-H - CO₂]⁻: m/z 197 → m/z 153. This would represent the loss of the carboxyl group.

-

Predicted Fragmentation in Positive Ion Mode (ESI+)

In positive ion mode, the precursor ion will be the protonated molecule, [M+H]⁺, at m/z 199. Fragmentation of protonated benzoic acids can be more complex, involving losses of water, carbon monoxide, and even rearrangements.[16][17]

-

Loss of Water: A common initial fragmentation is the loss of H₂O (18 Da) from the protonated carboxylic acid.

-

[M+H - H₂O]⁺: m/z 199 → m/z 181. This forms a stable acylium ion.

-

-

Loss of Carbon Monoxide: The resulting acylium ion (m/z 181) can then lose carbon monoxide (CO), a neutral loss of 28 Da.

-

[M+H - H₂O - CO]⁺: m/z 181 → m/z 153.

-